molecular formula C8H6INO3 B14854237 Methyl 2-formyl-6-iodoisonicotinate

Methyl 2-formyl-6-iodoisonicotinate

Cat. No.: B14854237
M. Wt: 291.04 g/mol
InChI Key: KLFJMDKVZRLQQM-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-iodoisonicotinate is a chemical compound with the molecular formula C8H6INO3 and a molecular weight of 291.04 g/mol It is a derivative of isonicotinic acid and contains an iodine atom, a formyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-6-iodoisonicotinate can be synthesized through various synthetic routes. One common method involves the iodination of methyl 2-formylisonicotinate using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-iodoisonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dichloromethane), catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Methyl 2-carboxy-6-iodoisonicotinate.

    Reduction Reactions: Methyl 2-hydroxymethyl-6-iodoisonicotinate.

Scientific Research Applications

Methyl 2-formyl-6-iodoisonicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-formyl-6-iodoisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its iodine atom can facilitate the formation of reactive intermediates that interact with cellular components, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Methyl 2-formyl-6-iodoisonicotinate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with a range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

methyl 2-formyl-6-iodopyridine-4-carboxylate

InChI

InChI=1S/C8H6INO3/c1-13-8(12)5-2-6(4-11)10-7(9)3-5/h2-4H,1H3

InChI Key

KLFJMDKVZRLQQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)I)C=O

Origin of Product

United States

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